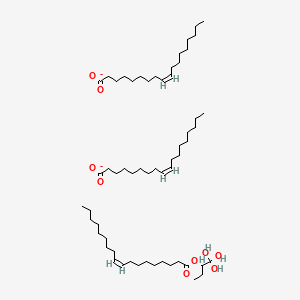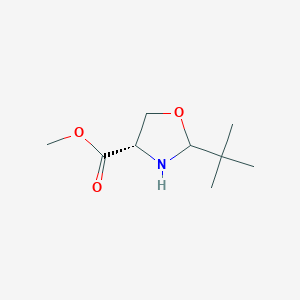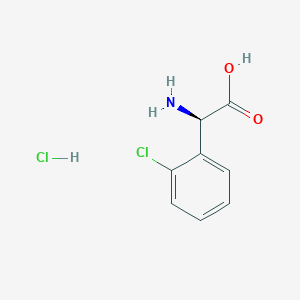
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by the presence of a long-chain unsaturated fatty acid esterified with a trihydroxybutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1,1,1-trihydroxybutan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the (Z)-octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the trihydroxybutan-2-yl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and biodegradable polymers.
Mechanism of Action
The mechanism of action of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling processes. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another fatty acid ester with a similar structure but different functional groups.
Glycerol monostearate: Contains a glycerol backbone instead of a trihydroxybutan-2-yl group.
Ethyl oleate: Similar fatty acid ester with an ethyl group instead of a trihydroxybutan-2-yl group.
Uniqueness
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a trihydroxybutan-2-yl group. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C58H108O9-2 |
|---|---|
Molecular Weight |
949.5 g/mol |
IUPAC Name |
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O5.2C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)27-20(4-2)22(24,25)26;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,20,24-26H,3-10,13-19H2,1-2H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/p-2/b12-11-;2*10-9- |
InChI Key |
ZTLACRFOBMRSRW-IOJAXFIZSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)OC(C(O)(O)O)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)OC(CC)C(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)

![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)


![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)







